molecular formula C16H25N3O3 B248211 N-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

N-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B248211
M. Wt: 307.39 g/mol
InChI Key: GTTZMXCTBZEHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperazine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide include other phenylpiperazines, such as:

  • 1-(2,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamine
  • 2-(2,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamine

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which may confer unique properties and activities. For example, the presence of the 2,5-dimethoxyphenyl group and the 4-methylpiperazine moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C16H25N3O3/c1-18-8-10-19(11-9-18)7-6-16(20)17-14-12-13(21-2)4-5-15(14)22-3/h4-5,12H,6-11H2,1-3H3,(H,17,20)

InChI Key

GTTZMXCTBZEHGF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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